1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one
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Overview
Description
1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an ethanimidoyl group and a phenyl ring with isopropyl groups, making it a subject of interest in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2,6-diisopropylphenylamine with pyridine-2-carbaldehyde under acidic conditions to form the imine intermediate. This intermediate is then subjected to further reactions, such as reduction or oxidation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Nucleophiles like halides, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Known for its use in organic synthesis and as a pharmaceutical intermediate.
Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine: Used in various chemical reactions and industrial applications.
Uniqueness
1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one stands out due to its specific structural features, such as the combination of a pyridine ring with an ethanimidoyl group and a phenyl ring with isopropyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-[6-[N-[2,6-di(propan-2-yl)phenyl]-C-methylcarbonimidoyl]pyridin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-13(2)17-9-7-10-18(14(3)4)21(17)22-15(5)19-11-8-12-20(23-19)16(6)24/h7-14H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAJUHKMVPSRFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C2=NC(=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622248 |
Source
|
Record name | 1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263705-60-8 |
Source
|
Record name | 1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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